Methyl 2-Acetyl-5-oxopentanoate
Description
Significance of β-Keto Ester Motifs in Organic Chemistry
The β-keto ester unit is a cornerstone functional group in the field of organic chemistry, valued for its versatile reactivity and its presence in a wide array of synthetically important molecules. These compounds are characterized by a ketone functional group located on the carbon atom beta to the ester's carbonyl group. This specific arrangement of functional groups imparts unique chemical properties that make them invaluable as building blocks in the synthesis of more complex molecular architectures. researchgate.netresearchgate.net
The synthetic utility of β-keto esters stems from the acidity of the α-protons (the protons on the carbon between the two carbonyl groups), which can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and acylations. Furthermore, β-keto esters are classic substrates for condensation reactions, such as the Claisen condensation, which is a fundamental method for their synthesis. researchgate.netresearchgate.net They are also key intermediates in cyclization reactions, enabling the construction of various carbocyclic and heterocyclic ring systems. researchgate.net This reactivity profile makes β-keto esters essential synthons for producing complex molecules, including pharmaceuticals and natural products. vdoc.pubacs.org
Strategic Importance of Multifunctionalized Pentanoates as Synthetic Intermediates
Pentanoates, which are esters derived from pentanoic acid, that bear multiple functional groups are of significant strategic importance in organic synthesis. The five-carbon chain provides a versatile scaffold that can be readily modified and elaborated into more complex structures. When functionalized with groups such as ketones, aldehydes, or additional esters, these pentanoate derivatives become powerful intermediates for building a variety of molecular frameworks.
For instance, the presence of carbonyl groups at different positions allows for selective chemical transformations. These functional handles can be used to introduce new stereocenters, form rings, or append other molecular fragments. The strategic value of these intermediates is highlighted in the synthesis of natural products and other complex organic targets, where a multifunctionalized pentanoate can serve as a key building block containing a significant portion of the final molecule's carbon skeleton and functionality. The ability to access these intermediates from readily available starting materials further enhances their utility in modern synthetic chemistry.
Structural Characteristics and Chemical Versatility of Methyl 2-Acetyl-5-oxopentanoate within the β-Keto Ester Class
This compound (CAS Number: 123187-51-9) is a prime example of a multifunctionalized pentanoate that embodies the characteristics of the β-keto ester class. Its structure features a methyl ester and a ketone at the β-position (the acetyl group), which defines it as a β-keto ester. Crucially, it also contains a second ketone in the form of an aldehyde group at the 5-position of the pentanoate chain.
This combination of three distinct carbonyl functionalities within a single molecule makes it a highly versatile and reactive synthetic intermediate. The β-keto ester portion of the molecule possesses the characteristic acidity at the C-2 position, allowing for the generation of a nucleophilic enolate for subsequent alkylation or acylation reactions. The aldehyde at the C-5 position offers a site for nucleophilic attack or oxidation to a carboxylic acid. The acetyl ketone at C-2 provides another reactive carbonyl center. This trifunctional nature allows for a wide range of selective transformations, enabling chemists to build complex molecular architectures through carefully chosen reaction sequences. The interplay of these functional groups makes this compound a valuable tool for constructing diverse chemical structures.
Below are some of the key properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₁₂O₄ |
| SMILES Code | O=C(C)C(C(OC)=O)CCC=O |
| CAS Number | 123187-51-9 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetyl-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-6(10)7(4-3-5-9)8(11)12-2/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTFTIXLUPWAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCC=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Acetyl 5 Oxopentanoate and Its Congeners
Direct Synthetic Routes to Methyl 2-Acetyl-5-oxopentanoate
This compound, a 1,5-dicarbonyl compound, is most effectively synthesized through conjugate addition reactions, which are well-suited for creating this specific carbon skeleton.
Precursor-Based Synthesis and Optimization Studies
The most direct and widely recognized method for synthesizing this compound is the Michael addition reaction. core.ac.uk This reaction involves the conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. prepchem.com
For the synthesis of the target compound, the logical precursors are methyl acetoacetate (B1235776) (the Michael donor) and methyl vinyl ketone (the Michael acceptor). The reaction proceeds in three main steps:
Formation of an Enolate: A base is used to deprotonate the α-carbon of methyl acetoacetate, forming a resonance-stabilized enolate nucleophile. core.ac.uk
Conjugate Addition: The enolate attacks the β-carbon of methyl vinyl ketone, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. core.ac.uk
Protonation: The resulting enolate is protonated during workup to yield the final product, this compound. core.ac.uk
Table 1: Michael Addition for this compound Synthesis
| Step | Description | Reactants/Intermediates |
| 1 | Enolate Formation | Methyl Acetoacetate + Base |
| 2 | Nucleophilic Attack | Enolate + Methyl Vinyl Ketone |
| 3 | Product Formation | Protonation of Adduct |
Optimization studies for Michael additions often focus on reaction conditions such as the choice of catalyst and solvent. Research into the kinetics of base-catalyzed Michael additions has provided a quantitative understanding of how base concentration, temperature, and solvent composition affect reaction rates. Furthermore, the use of alternative catalysts, such as ionic liquids, has been explored to enhance reaction efficiency and facilitate product separation.
Condensation and Esterification Strategies
While the Michael addition provides a direct route to the 1,5-dicarbonyl structure of this compound, condensation reactions are fundamental to synthesizing the necessary precursors. The Claisen condensation, for instance, is a classic method for forming β-keto esters. youtube.com In this context, a mixed Claisen condensation would be employed to synthesize the methyl acetoacetate precursor.
Esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is another critical strategy, particularly for producing the final methyl ester or for synthesizing precursors from their corresponding carboxylic acids.
Synthesis of Structurally Related β-Keto Esters and Oxopentanoate Derivatives
The synthetic principles applied to this compound can be extended to a variety of related compounds, each with its own specific synthetic nuances.
Methyl 2-Ethyl-3-oxopentanoate: Synthesis via Methanolysis of Oxathiazine Derivatives and Esterification
The synthesis of Methyl 2-ethyl-3-oxopentanoate can be achieved through several routes. A common and straightforward method is the direct esterification of 2-ethyl-3-oxopentanoic acid with methanol (B129727), typically using an acid catalyst. orgsyn.org Another approach involves multi-step condensation reactions. orgsyn.org While the synthesis of β-keto esters from the methanolysis of oxathiazine derivatives is a recognized specialized pathway, detailed experimental procedures for this specific transformation are not widely documented in general chemical literature.
Methyl 4-Acetyl-5-oxohexanoate: Synthesis via Michael Addition and Subsequent Reactions
The synthesis of Methyl 4-acetyl-5-oxohexanoate provides another clear example of the utility of the Michael addition. This compound is prepared via the conjugate addition of acetylacetone (B45752) to methyl acrylate.
Table 2: Synthesis of Methyl 4-Acetyl-5-oxohexanoate
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Steps | Reported Yield |
| Acetylacetone | Methyl Acrylate | Sodium / Ethanol (B145695) | 1. Base-catalyzed enolate formation2. Michael addition at 0°C3. Reflux and purification | ~80% |
Preparation of other Methyl Oxopentanoates (e.g., Methyl 3-Oxopentanoate, Methyl 2-Oxopentanoate)
Other related oxopentanoate esters are also synthesized through established chemical transformations.
Methyl 3-Oxopentanoate: A multi-step synthesis for this compound begins with a Claisen reaction between acetone (B3395972) and methyl propionate (B1217596) in the presence of sodium ethoxide. The resulting diketone, 2,4-hexadione, is then oxidized using reagents like chlorine or iodine in aqueous sodium hydroxide (B78521) to form 3-oxopentanoic acid. The final step is the esterification of this acid with methanol to yield Methyl 3-Oxopentanoate.
Methyl 2-Oxopentanoate: This α-keto ester is a useful intermediate in organic synthesis. Its preparation typically involves the esterification of its corresponding carboxylic acid, 2-oxopentanoic acid. The precursor acid itself can be produced through various means, including the enzymatic conversion of D-amino acids like D-norvaline using D-amino acid aminotransferase, or through the oxidation of 2-hydroxypentanoic acid. orgsyn.org
Advanced Synthetic Strategies and Catalytic Approaches
The synthesis of this compound and its congeners, which are valuable γ-keto esters, has evolved significantly with the advent of advanced chemical strategies. These modern approaches prioritize not only efficiency and yield but also stereochemical control and environmental sustainability. Catalysis, in particular, plays a pivotal role, enabling the construction of complex molecular architectures with high precision. The development of enantioselective methods, the design of multi-component reactions, and the integration of green chemistry principles are at the forefront of this evolution, offering powerful tools for synthetic chemists.
Development of Enantioselective and Diastereoselective Syntheses
Achieving stereochemical control is a central theme in modern organic synthesis, particularly for producing chiral molecules that are often key intermediates for pharmaceuticals and other bioactive compounds. For congeners of this compound, the focus has been on establishing stereocenters with high fidelity.
One prominent strategy involves the asymmetric reduction of prochiral keto groups. Biocatalysis has emerged as a powerful and sustainable approach for this transformation. For instance, the enantiodivergent reduction of β-keto esters to yield enantiomerically pure β-hydroxy esters has been successfully demonstrated using self-sufficient heterogeneous biocatalysts. rsc.org In this system, a thermophilic (S)-3-hydroxybutyryl-CoA dehydrogenase and an (R)-specific ketoreductase are immobilized and used in continuous flow reactors, achieving high space-time yields and excellent enantioselectivity. rsc.org Such enzymatic systems eliminate the need for costly external cofactors and operate under mild conditions.
Another sophisticated approach is the dynamic kinetic resolution (DKR) of racemic starting materials. A notable example is the DKR of β-aryl α-keto esters via asymmetric transfer hydrogenation (ATH). core.ac.uk This method uses a chiral ruthenium catalyst to selectively reduce one enantiomer of the rapidly equilibrating keto ester, leading to the formation of trisubstituted γ-butyrolactones with complete diastereocontrol. core.ac.uk The reaction is highly selective for the α-keto ester functionality, leaving other ketone groups in the molecule untouched.
Tandem reaction protocols based on zinc carbenoid-mediated homologation also offer a pathway to diastereoselective synthesis. When the organometallic intermediate formed during the homologation of a β-keto ester is trapped with an aldehyde or ketone, a tandem aldol (B89426) reaction occurs. This process can exhibit high diastereocontrol, particularly with ester or amide starting materials, yielding syn-aldol products with diastereomeric ratios as high as 20:1. orgsyn.org The observed selectivity is attributed to the formation of a specific Z-enolate intermediate.
| Method | Catalyst/System | Substrate Type | Product Type | Key Outcome | Reference |
| Asymmetric Biocatalytic Reduction | Immobilized Ketoreductases (e.g., LkKRED) | β-Keto esters | Enantiopure β-Hydroxy esters | High enantioselectivity and space-time yield in continuous flow. | rsc.org |
| Dynamic Kinetic Resolution (DKR) | Chiral Ruthenium Complex | β-Aryl α-keto esters | α-Hydroxy γ-butyrolactones | Complete diastereocontrol and high enantioselectivity. | core.ac.uk |
| Tandem Homologation-Aldol Reaction | Furukawa-modified Simmons-Smith Reagent | β-Keto esters and Aldehydes | α-Substituted γ-keto esters | High diastereoselectivity (up to 20:1 for syn products). | orgsyn.org |
Multi-Component Reaction Design for Complex Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov They are instrumental in building complex scaffolds related to γ-keto esters.
The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-keto ester, and an ammonia (B1221849) source. nih.gov This reaction builds a dihydropyridine core, which is a privileged scaffold in medicinal chemistry. While not directly producing a γ-keto ester, it showcases the power of using β-keto esters as building blocks in complex MCRs.
The Ugi reaction is another cornerstone of MCR chemistry, typically a four-component reaction (U-4CR) involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov This reaction assembles these components into an α-acylamino amide scaffold in a single, highly atom-economical step. A three-component version (U-3CR) is also possible, where water acts as the nucleophile in the absence of a carboxylic acid. nih.gov These reactions provide a powerful platform for creating diverse and complex molecules from simple starting materials.
More contemporary MCRs have been developed to construct other heterocyclic systems. For example, an efficient one-pot, four-component condensation of a pyrazole (B372694) aldehyde, lawsone, a β-ketoester, and ammonium (B1175870) acetate, catalyzed by p-toluenesulfonic acid (p-TSA), yields complex tetrahydrobenzo[g]quinoline derivatives. asianpubs.org Similarly, photocatalytic methods have enabled three-component couplings of α-ketoacids, maleic anhydrides (as acrylic acid equivalents), and alcohols to furnish functionalized γ-ketoesters with high regioselectivity. organic-chemistry.org
| Reaction Name | Components | Catalyst/Conditions | Core Scaffold Formed | Reference |
| Hantzsch Synthesis | Aldehyde, β-Keto ester (2 eq.), Ammonia | Thermal or Catalytic | Dihydropyridine | nih.gov |
| Ugi Reaction (U-4CR) | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | Polar Solvents | α-Acylamino Amide | nih.gov |
| Tetrahydrobenzo[g]quinoline Synthesis | Pyrazole Aldehyde, Lawsone, β-Ketoester, Ammonium Acetate | p-TSA, Ethanol | Tetrahydrobenzo[g]quinoline | asianpubs.org |
| Photocatalytic γ-Ketoester Synthesis | α-Ketoacid, Maleic Anhydride, Alcohol | Photoredox Catalyst | Functionalized γ-Ketoester | organic-chemistry.org |
Exploration of Sustainable Synthetic Pathways, including Green Chemistry Principles
The integration of green chemistry principles into synthetic methodologies is crucial for minimizing environmental impact. This involves using non-toxic reagents and solvents, developing catalytic and atom-economical reactions, and designing energy-efficient processes.
A significant advancement in this area is the development of greener synthetic routes to congeners of this compound itself. For instance, a novel, single-step synthesis of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (known commercially as PolarClean), a green polar aprotic solvent, has been developed via a base-catalyzed Michael addition. rsc.orgresearchgate.net This route is notable for being solvent-free, requiring only catalytic amounts of base, and having a short reaction time (30 minutes), making it significantly more sustainable than previous multi-step patented routes. rsc.org
The use of heterogeneous, recyclable catalysts is another key tenet of green chemistry. An efficient and environmentally friendly method for the transesterification of β-keto esters has been developed using silica-supported boric acid (SiO₂–H₃BO₃) as a recyclable catalyst under solvent-free conditions. nih.gov This protocol works for a wide range of alcohols and β-keto esters, providing excellent yields (87–95%) and high purity. The catalyst can be recovered and reused for up to five cycles without significant loss of activity. nih.gov
Atom economy is maximized in reactions like the Au(III)-catalyzed hydration of 3-alkynoates, which provides a practical, one-step synthesis of γ-keto esters in high yields. nih.gov This reaction proceeds at room temperature in a mild aqueous ethanol medium and is highly atom-economical, as it involves the addition of a water molecule across a triple bond. nih.gov Similarly, photocatalytic approaches that use CO₂ as a C1 source for the carboxylation of enones to produce γ-keto carboxylic acids represent a highly sustainable strategy, converting a greenhouse gas into a valuable chemical feedstock. organic-chemistry.org
| Green Strategy | Reaction/Process | Key Features | Benefit | Reference |
| Novel Green Solvent Synthesis | Base-catalyzed Michael addition | Solvent-free, catalytic base, 30 min reaction | High-purity synthesis of PolarClean with superior green metrics. | rsc.orgresearchgate.net |
| Recyclable Heterogeneous Catalysis | Transesterification of β-keto esters | Silica-supported boric acid catalyst, solvent-free | High yields (87-95%), simple work-up, catalyst recyclable 5+ times. | nih.gov |
| Atom-Economical Catalysis | Au(III)-catalyzed hydration of 3-alkynoates | Room temperature, aqueous ethanol, adds H₂O across C≡C | One-step, high-yield synthesis of γ-keto esters. | nih.gov |
| Use of Renewable Feedstocks | Photocatalytic carboxylation with CO₂ | Iridium photocatalyst, visible light | Converts CO₂ into γ-keto carboxylic acids. | organic-chemistry.org |
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Acetyl 5 Oxopentanoate
Reactivity Governed by the β-Keto Ester Moiety
The β-keto ester portion of Methyl 2-acetyl-5-oxopentanoate is characterized by a ketone and an ester group separated by a methylene (B1212753) unit. This arrangement leads to a set of characteristic reactions driven by the acidity of the α-protons and the electrophilicity of the carbonyl carbons.
Keto-Enol Tautomerism and Equilibrium Studies
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. researchgate.netlibretexts.orgmasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of double bonds. libretexts.org The keto form contains the two carbonyl groups, while the enol form is characterized by a hydroxyl group bonded to a carbon-carbon double bond (an enol). researchgate.net
The equilibrium position is influenced by several factors, including the solvent and the potential for intramolecular hydrogen bonding. In nonpolar solvents, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. Conversely, polar, protic solvents can disrupt this internal hydrogen bond and favor the keto form.
Table 1: Factors Influencing Keto-Enol Equilibrium
| Factor | Influence on Equilibrium | Rationale |
| Solvent Polarity | Nonpolar solvents favor the enol form; polar solvents favor the keto form. | Intramolecular hydrogen bonding, which stabilizes the enol, is more favorable in nonpolar environments. ncert.nic.in |
| Hydrogen Bonding | The ability to form a stable intramolecular hydrogen bond in the enol form shifts the equilibrium towards the enol. | The six-membered ring formed by the hydrogen bond is energetically favorable. |
| Substitution | Substituents on the α-carbon can influence the stability of the enol form. | Electron-withdrawing groups can increase enol content. |
This table is a generalized representation based on the principles of keto-enol tautomerism in β-dicarbonyl compounds.
Enolate Formation and Regioselective Reactions
The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) of the β-keto ester moiety are significantly acidic. This increased acidity is due to the ability of the resulting conjugate base, the enolate, to delocalize the negative charge onto both carbonyl oxygen atoms through resonance. libretexts.org
The formation of the enolate is typically achieved by treatment with a suitable base. The choice of base and reaction conditions can influence the regioselectivity of subsequent reactions. Once formed, the enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation.
In the case of this compound, deprotonation will preferentially occur at the C-2 position, between the acetyl and the ester carbonyls, due to the dual stabilization of the resulting negative charge. This enolate can then react with electrophiles. For instance, in an alkylation reaction with an alkyl halide, the new alkyl group will be introduced at the C-2 position.
Nucleophilic Acyl Substitution at the Ester Carbonyl
The ester functional group within the β-keto ester moiety can undergo nucleophilic acyl substitution. libretexts.orglibretexts.orgopenstax.orgmasterorganicchemistry.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. libretexts.orgopenstax.org This intermediate can then collapse, expelling the methoxy (B1213986) group as a leaving group to form a new carbonyl compound. openstax.org
Common nucleophilic acyl substitution reactions include hydrolysis, transesterification, and amidation. For example, hydrolysis of this compound with aqueous acid or base would yield 2-acetyl-5-oxopentanoic acid. It is important to note that the β-keto acid product of hydrolysis is susceptible to decarboxylation upon heating.
Reactivity of the Aldehyde Functional Group
The terminal aldehyde group in this compound provides a second site for a distinct set of chemical transformations, primarily involving nucleophilic additions to the carbonyl carbon.
Nucleophilic Addition Reactions to the Aldehyde Carbonyl
Aldehydes are generally more reactive towards nucleophiles than ketones. quora.comlibretexts.orgkhanacademy.org This is due to both steric and electronic factors. Sterically, the single hydrogen atom attached to the aldehyde carbonyl presents less hindrance to an incoming nucleophile compared to the two alkyl groups of a ketone. libretexts.orgpressbooks.pub Electronically, the aldehyde carbonyl is more polarized due to the presence of only one electron-donating alkyl group, making the carbonyl carbon more electrophilic. quora.comlibretexts.org
Therefore, in reactions involving nucleophiles that can react with both aldehydes and ketones, selective reaction at the aldehyde carbonyl of this compound can often be achieved. Common nucleophilic addition reactions at the aldehyde include the formation of hydrates, acetals, cyanohydrins, and imines. ncert.nic.inkhanacademy.org For example, reaction with an alcohol in the presence of an acid catalyst would selectively form an acetal (B89532) at the C-5 position.
Table 2: Comparison of Reactivity: Aldehyde vs. β-Keto Ester Moiety
| Functional Group | Relative Reactivity to Nucleophiles | Common Reactions |
| Aldehyde | Higher | Nucleophilic Addition (e.g., acetal formation, cyanohydrin formation) khanacademy.org |
| β-Keto Ester (Ketone) | Lower | Enolate formation, reactions at the α-carbon |
| β-Keto Ester (Ester) | Moderate | Nucleophilic Acyl Substitution (e.g., hydrolysis, transesterification) libretexts.orglibretexts.orgopenstax.orgmasterorganicchemistry.com |
This table provides a generalized comparison based on established principles of carbonyl reactivity.
Selective Oxidation and Reduction Pathways
The aldehyde functional group can be selectively oxidized to a carboxylic acid without affecting the β-keto ester moiety using mild oxidizing agents such as Tollens' reagent or Fehling's solution. Stronger oxidizing agents would likely affect other parts of the molecule.
Conversely, the aldehyde can be selectively reduced to a primary alcohol. researchgate.net Reagents like sodium borohydride (B1222165) (NaBH₄) are often used for this purpose as they are generally chemoselective for aldehydes and ketones over esters. The use of such a reagent would be expected to reduce the aldehyde carbonyl and potentially the ketone carbonyl, depending on the reaction conditions, while leaving the ester group intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the aldehyde, ketone, and the ester group.
Mechanistic Studies of Key Transformations
The unique structural features of this compound, namely the presence of multiple carbonyl groups and acidic α-hydrogens, make it a versatile substrate for a variety of chemical transformations. Mechanistic studies of these reactions provide valuable insights into its reactivity and the factors governing product formation.
This compound can, in principle, act as a Michael donor due to the presence of acidic protons at the C-2 position, situated between two carbonyl groups. The resulting enolate is stabilized by resonance, rendering it a soft nucleophile that can participate in conjugate additions to α,β-unsaturated carbonyl compounds (Michael acceptors). makingmolecules.comwikipedia.org The reaction typically proceeds under thermodynamic control, favoring the 1,4-adduct. makingmolecules.comorganicchemistrydata.org
The scope of Michael addition reactions involving donors like this compound is broad, encompassing a variety of acceptors such as enones, enals, and nitroalkenes. wikipedia.orgorganicchemistrydata.org A key challenge in these reactions is controlling the regioselectivity and preventing side reactions like polymerization of the acceptor. organicchemistrydata.org The choice of base is crucial; a weak base is often employed to selectively deprotonate the more acidic β-dicarbonyl compound without significantly converting the acceptor into an enolate. organicchemistrydata.org
Stereocontrol in Michael additions is a significant area of research. Asymmetric Michael additions can be achieved using chiral catalysts or auxiliaries, leading to the formation of enantioenriched products. These methods are pivotal for the synthesis of complex, biologically active molecules.
A related reaction is the modification of acetylacetone (B45752) with methyl acrylate, which proceeds via a Michael addition mechanism. researchgate.net This highlights the general reactivity pattern of β-dicarbonyl compounds in such transformations. The reaction can be mediated by catalysts like KF/alumina, offering an environmentally benign approach. researchgate.net
Table 1: Factors Influencing Michael Addition Reactions
| Factor | Influence on the Reaction |
|---|---|
| Nature of Nucleophile (Donor) | Soft nucleophiles, like the enolate of this compound, favor 1,4-addition. makingmolecules.com |
| Nature of Electrophile (Acceptor) | α,β-unsaturated carbonyl compounds are typical acceptors. wikipedia.org |
| Base | Weak bases are used to selectively generate the donor enolate. organicchemistrydata.org |
| Reaction Conditions | Thermodynamic control (reversible conditions) favors the 1,4-adduct. makingmolecules.comorganicchemistrydata.org |
| Stereocontrol | Chiral catalysts or auxiliaries can induce enantioselectivity. |
The dicarbonyl functionality of this compound makes it a suitable precursor for various condensation reactions, leading to the formation of heterocyclic and carbocyclic structures.
Knorr-type Mechanisms: The Paal-Knorr synthesis is a classic method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.org In the context of this compound, which is a 1,4-dicarbonyl compound, it can undergo intramolecular cyclization and dehydration to form furan (B31954) or pyrrole (B145914) derivatives. The mechanism for furan formation involves the protonation of one carbonyl group, followed by nucleophilic attack from the enol of the other carbonyl, and subsequent dehydration. wikipedia.org For pyrrole synthesis, a primary amine or ammonia (B1221849) is reacted with the 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration. organic-chemistry.org The reaction conditions, particularly the pH, are critical in determining the product, with acidic conditions favoring furan formation. organic-chemistry.org
Claisen-type Mechanisms: The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. byjus.com While a classic intramolecular Claisen condensation (Dieckmann condensation) typically involves a 1,6- or 1,7-diester to form five- or six-membered rings, the principles can be applied to understand potential reactions of this compound. masterorganicchemistry.com The reaction initiates with the deprotonation of an α-hydrogen to form an enolate, which then acts as a nucleophile. libretexts.orglibretexts.org The crucial steps involve nucleophilic attack, formation of a tetrahedral intermediate, and elimination of a leaving group. libretexts.org The use of an appropriate base, typically the alkoxide corresponding to the ester's alcohol part, is essential to avoid side reactions like transesterification. libretexts.org
Table 2: Comparison of Knorr and Claisen-type Condensations
| Reaction Type | Reactant Type | Key Intermediate | Product |
|---|---|---|---|
| Paal-Knorr (Furan) | 1,4-Dicarbonyl | Hemiacetal | Furan |
| Paal-Knorr (Pyrrole) | 1,4-Dicarbonyl, Amine/Ammonia | Hemiaminal | Pyrrole |
| Claisen Condensation | Two Esters or Ester + Carbonyl | Enolate | β-Keto ester or β-Diketone |
The structure of this compound is primed for intramolecular cyclization reactions to form various heterocyclic rings, a process known as annulation. These reactions are fundamental in synthetic organic chemistry for building complex molecular architectures.
As discussed in the context of Knorr-type mechanisms, the 1,4-dicarbonyl motif within this compound is a direct precursor for the synthesis of five-membered heterocycles like furans and pyrroles. wikipedia.org The Paal-Knorr synthesis provides a direct route to these systems under acidic or aminic conditions, respectively. wikipedia.orgorganic-chemistry.org
Furthermore, the presence of both a β-keto ester and a ketone functionality opens up possibilities for other intramolecular reactions. For instance, under appropriate conditions, an intramolecular aldol-type reaction could potentially occur, although the formation of a four-membered ring would be energetically disfavored. However, if the terminal methyl ketone were to be further functionalized, it could lead to the formation of larger, more stable rings.
The reactivity of this compound is dominated by polar, non-radical reaction mechanisms, primarily involving the generation of enolates and their subsequent nucleophilic reactions. The principles governing these reactions are analogous to those observed for simpler β-dicarbonyl compounds.
For instance, the alkylation of compounds like acetylacetone proceeds through the formation of a resonance-stabilized enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. A similar reactivity would be expected for this compound at the C-2 position.
The formation of a compound like methyl 2-methyl-4-oxopentanoate would involve the selective methylation of the corresponding parent β-keto ester. This transformation underscores the importance of controlling the regioselectivity of enolate formation and subsequent alkylation. In a molecule with multiple acidic protons like this compound, selective functionalization presents a significant synthetic challenge and is an area of mechanistic investigation.
Organometallic and Transition Metal Catalyzed Reactions
The carbonyl groups in this compound are potential sites for reactions involving organometallic reagents and transition metal catalysts. These methods offer powerful tools for carbon-carbon bond formation and other transformations.
Organometallic reagents, such as Grignard reagents and organolithium compounds, are hard nucleophiles that typically add directly to carbonyl groups in a 1,2-fashion. makingmolecules.com In the case of this compound, this would lead to the formation of tertiary alcohols. The presence of two distinct carbonyl groups (ketone and ester) would necessitate careful control of reactivity to achieve selective addition.
Transition metal catalysis provides a versatile platform for a wide range of C-C bond-forming reactions. dtu.dk For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While direct coupling involving the enolate of this compound is conceivable, more commonly, the dicarbonyl moiety would be used to direct or participate in catalytic cycles.
Furthermore, transition metal catalysts can influence the regioselectivity of reactions. For instance, the use of copper-based reagents (organocuprates) can promote 1,4-conjugate addition to α,β-unsaturated systems, a testament to the ability of metals to modulate the reactivity of organic substrates. makingmolecules.com While this compound itself is not an α,β-unsaturated system, this principle is relevant to its reactions with such acceptors.
Hydrogenation and Dehydrogenation Catalysis
The hydrogenation of the two ketone functionalities in this compound is expected to yield the corresponding dihydroxy ester. Conversely, the dehydrogenation of this dihydroxy species would regenerate the diketo compound. The catalysis of these transformations typically involves transition metal complexes, with ruthenium, iridium, and nickel-based catalysts being particularly prominent.
The hydrogenation of β-keto esters has been extensively studied, leading to the synthesis of valuable β-hydroxy esters. nih.govresearchgate.netresearchgate.netdiva-portal.org Similarly, the hydrogenation of γ-keto esters and their corresponding lactones has been a focus of research. nih.govnih.gov
A variety of catalysts have been developed for the asymmetric hydrogenation of these substrates, often achieving high yields and enantioselectivities. These reactions are typically carried out under hydrogen pressure in the presence of a chiral catalyst. Transfer hydrogenation, using hydrogen donors like formic acid or isopropanol, is also a common and effective method. researchgate.netorganic-chemistry.org
The reverse reaction, acceptorless dehydrogenation, is a thermodynamically more challenging process but is gaining attention as a sustainable method for the synthesis of carbonyl compounds from alcohols, producing only hydrogen gas as a byproduct. nih.govthieme-connect.demdpi.comnih.gov This process is often catalyzed by pincer-type ruthenium complexes or other transition metal catalysts under specific conditions. nih.gov
Below are interactive data tables summarizing typical research findings for the hydrogenation of analogous β-keto and γ-keto esters.
Table 1: Catalytic Hydrogenation of β-Keto Esters
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Conditions |
| Ru-BINAP/RTIL | Methyl acetoacetate (B1235776) | Methyl 3-hydroxybutyrate | >99 | 99.3 | 1500 psi H₂, 22 h, RTIL/MeOH |
| Ir(III)-diamine | Various β-keto esters | Corresponding β-hydroxy esters | Excellent | High | Formic acid/sodium formate, H₂O |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | α-Methoxyimino-β-keto esters | Corresponding β-hydroxy esters | High | 93-99 | Formic acid/triethylamine, DMF, 25°C |
Table 2: Catalytic Hydrogenation of γ-Keto Esters and Derivatives
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Conditions |
| Ni-(R,R)-QuinoxP* | Various γ-keto acids/esters/amides | Corresponding γ-hydroxy derivatives | High | up to 99.9 | 80 atm H₂, 60°C, 24 h |
| Ru-(S)-SunPhos | γ-Heteroatom substituted β-keto esters | Corresponding γ-hydroxy esters | High | up to 99.1 | Not specified |
| Pd/Al₂O₃ | Gamma-valerolactone | Pentanoic acid, pentanal | - | - | 0.5 MPa H₂ |
Mechanistic Insights into Catalytic Cycles
The mechanism of catalytic hydrogenation of ketones, including β-keto and γ-keto esters, is often described by the Noyori-type metal-ligand bifunctional mechanism. This mechanism involves the concerted transfer of a hydride from the metal center and a proton from the ligand to the carbonyl group of the substrate.
For ruthenium-catalyzed hydrogenations, a plausible catalytic cycle is initiated by the reaction of the ruthenium complex with hydrogen to form a ruthenium hydride species. This active catalyst then coordinates to the carbonyl oxygen of the keto ester. The subsequent key step is the outer-sphere, non-covalent interaction where the substrate's carbonyl group interacts with the acidic N-H proton of the ligand and the hydridic Ru-H. This leads to a six-membered pericyclic transition state, facilitating the transfer of both the proton and the hydride to the carbonyl group, resulting in the formation of the corresponding hydroxy ester and regeneration of the catalyst.
In the case of nickel-catalyzed hydrogenation of γ-keto acids, a proposed mechanism involves the heterolytic cleavage of hydrogen by the nickel complex to generate a nickel-hydride species. researchgate.net This species then coordinates with the substrate. A migratory insertion of the nickel-hydride into the keto group occurs via a ring-like transition state. Finally, ligand exchange regenerates the active catalyst and releases the product, which can subsequently cyclize to form a lactone under acidic conditions. researchgate.net
The catalytic cycle for acceptorless dehydrogenation is essentially the reverse of hydrogenation. It typically starts with the coordination of the alcohol to the metal center, followed by β-hydride elimination to form a metal-hydride species and the corresponding ketone. The subsequent release of hydrogen gas regenerates the active catalyst.
Applications in Complex Molecule Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
In the field of asymmetric synthesis, the use of chiral building blocks is a fundamental strategy for introducing stereocenters with a defined configuration into a target molecule. A chiral building block is a molecule that is enantiomerically pure and incorporates one or more stereocenters that become part of the final product's carbon skeleton. The utility of such a building block is determined by its ability to transfer its chirality efficiently during a synthetic sequence.
Precursor for the Synthesis of Heterocyclic Compounds
The 1,4-dicarbonyl moiety embedded within the structure of Methyl 2-acetyl-5-oxopentanoate makes it a classic precursor for the synthesis of five-membered heterocyclic rings through condensation reactions with various heteroatom-containing nucleophiles. This type of cyclization is a cornerstone of heterocyclic chemistry, providing access to a wide array of important chemical scaffolds.
The Paal-Knorr synthesis is a well-established and powerful method for the synthesis of pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). Given that this compound is a 1,4-dicarbonyl compound, it is a suitable substrate for this transformation. The reaction would proceed by the initial formation of an enamine, followed by cyclization and subsequent dehydration to furnish the aromatic pyrrole (B145914) ring.
The substitution pattern on the resulting pyrrole would be dictated by the structure of the starting dicarbonyl compound. In the case of this compound, the reaction with a primary amine (R-NH₂) would theoretically lead to a polysubstituted pyrrole. However, specific examples of this reaction with this compound are not prominently featured in peer-reviewed journals, which would be necessary to detail the specific reaction conditions and the properties of the resulting pyrrole derivatives.
The reactivity of the 1,4-dicarbonyl system extends beyond the synthesis of pyrroles. By employing different reagents, the carbon skeleton of this compound can be incorporated into a variety of other heterocyclic systems.
| Heterocycle Type | Required Reagent |
| Furan (B31954) | Dehydrating agent (e.g., P₂O₅, H₂SO₄) |
| Thiophene | Sulfonating agent (e.g., Lawesson's reagent, P₄S₁₀) |
| Pyridazine | Hydrazine (B178648) (N₂H₄) |
For instance, treatment with a strong dehydrating agent could yield a furan derivative, while reaction with a sulfur-transfer reagent like Lawesson's reagent would produce a thiophene. The reaction with hydrazine would lead to the formation of a pyridazine. Furthermore, more complex heterocyclic systems can be envisioned. For example, the synthesis of spiro[benzo[d]isothiazole-3,3′-pyrazole] derivatives has been reported from related acetyl-containing precursors, suggesting that this compound could potentially be a substrate for similar complex cyclizations. The versatility of the dicarbonyl motif allows for the construction of a diverse range of heterocycles, which are prevalent in medicinal chemistry and materials science.
Intermediate in the Total Synthesis of Complex Organic Architectures
In the realm of total synthesis, the strategic disconnection of a complex natural product or a designed molecule into simpler, achievable starting materials is a critical exercise known as retrosynthesis. Small, functionalized molecules like this compound can serve as key intermediates or starting points in these synthetic endeavors. Its carbon backbone and functional groups can be manipulated and elaborated upon to construct more intricate molecular frameworks.
While no specific total syntheses explicitly citing this compound as a key intermediate are readily identifiable in the chemical literature, its structure is suggestive of its potential utility. For example, the keto-ester functionality could be used to participate in aldol (B89426) or Claisen condensations to form new carbon-carbon bonds and build molecular complexity. The existing stereocenter could be used to direct the stereochemical outcome of subsequent reactions, a crucial aspect in the synthesis of stereochemically rich natural products. Its role in such a synthesis would be to provide a foundational piece of the carbon skeleton, which would then be further modified to achieve the final target architecture.
Contributions to the Synthesis of Advanced Pharmaceutical Intermediates and Fine Chemicals
The synthesis of advanced pharmaceutical intermediates often requires the use of versatile building blocks that can be efficiently converted into a variety of bioactive scaffolds. The structural motifs present in this compound are found within numerous biologically active compounds, making it a potentially valuable, albeit not widely documented, starting material.
The carbon skeleton of this compound can be incorporated into larger, more complex molecules that may serve as precursors to pharmaceutically relevant compounds. The strategic value of this compound lies in the differential reactivity of its two carbonyl groups and the ester functionality.
One can envision several strategies for its incorporation:
Sequential Functionalization: The ketone and ester groups can be selectively manipulated. For instance, the more reactive ketone could be involved in a reaction first, leaving the ester to be modified at a later stage. This allows for a stepwise and controlled construction of the target molecule.
Cyclization Reactions: As discussed previously, the 1,4-dicarbonyl unit is primed for cyclization to form five-membered rings. These rings, such as pyrroles or furans, are common cores in many drug molecules.
Chain Elongation: The ester group can be reduced to an alcohol, which can then be further functionalized, or it can be used in Claisen-type condensations to extend the carbon chain. The acetyl group also provides a handle for aldol reactions and other carbon-carbon bond-forming strategies.
Through these and other synthetic transformations, the relatively simple acyclic structure of this compound can be elaborated into complex three-dimensional structures characteristic of many bioactive scaffolds, without direct reference to their ultimate clinical use.
2 Convergent and Divergent Synthetic Approaches
The strategic application of versatile building blocks is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. This compound, a compound featuring both a β-keto ester and an aldehyde functionality, possesses the inherent chemical reactivity to be a valuable component in both convergent and divergent synthetic strategies. While extensive, specific examples in the peer-reviewed literature are not widespread, the compound's structure lends itself to theoretical applications in these sophisticated synthetic plans.
Convergent Synthesis
A convergent synthesis involves the independent synthesis of two or more complex fragments of a target molecule, which are then coupled at a late stage. This approach is often more efficient and higher-yielding than a linear synthesis for large, complex molecules.
In a convergent approach, this compound could serve as a key coupling partner. One of the functional groups, either the aldehyde or the β-keto ester, can be reacted with one fragment, followed by a subsequent reaction at the other functional group with a second, distinct fragment.
For instance, a synthetic strategy could involve the following conceptual steps:
Fragment A Synthesis: A complex fragment containing a suitable nucleophile is prepared.
Fragment B Synthesis (incorporating this compound): A separate synthesis provides a second fragment where this compound is a key component.
Coupling Reaction: The two fragments are joined through a reaction involving one of the functional groups of the this compound core. For example, a Wittig reaction or an aldol condensation could be employed at the aldehyde, or a nucleophilic substitution at the ester.
A hypothetical convergent synthesis is outlined below:
| Step | Description | Reactants | Product |
| 1 | Synthesis of a complex phosphonium (B103445) ylide (Fragment A). | Precursors to Fragment A | Fragment A |
| 2 | Synthesis of a precursor containing this compound (Fragment B). | Starting Materials | Fragment B |
| 3 | Wittig reaction between Fragment A and the aldehyde of Fragment B. | Fragment A, Fragment B | Coupled Product |
| 4 | Further intramolecular cyclization or modification of the coupled product. | Coupled Product | Final Complex Molecule |
Divergent Synthesis
Divergent synthesis is a powerful strategy for creating a library of structurally related compounds from a common intermediate. This is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships. The distinct reactivity of the aldehyde and the β-keto ester in this compound makes it an ideal starting point for a divergent synthetic approach.
From this single starting material, a variety of scaffolds can be generated by selectively reacting one functional group while the other is protected or remains for a subsequent transformation.
Potential Divergent Pathways:
Pathway 1: Aldehyde-first reactions: The aldehyde can undergo a range of reactions, such as reductive amination, Wittig olefination, or condensation with various nucleophiles to introduce diversity at one end of the molecule. The resulting products, still containing the β-keto ester moiety, can then undergo a second set of diverse reactions, such as cyclization or substitution.
Pathway 2: β-Keto ester-first reactions: The β-keto ester can be used in reactions like the Hantzsch pyridine (B92270) synthesis or Knoevenagel condensation. The resulting library of compounds would all share a common structural element derived from the initial cyclization, with further diversity introduced in subsequent steps.
A conceptual divergent synthesis from this compound is depicted below:
| Starting Material | Reagent Set 1 | Product Family 1 | Reagent Set 2 | Product Family 2 |
| This compound | Various Amines (Reductive Amination) | Library of amino-esters | Various Nucleophiles (Cyclization) | Library of heterocyclic compounds |
| This compound | Various Phosphonium Ylides (Wittig Reaction) | Library of unsaturated esters | Various Dienophiles (Diels-Alder) | Library of complex carbocycles |
The ability to generate a wide array of molecules from a single, readily accessible starting material highlights the potential utility of this compound in discovery chemistry.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific high-resolution 1H and 13C NMR data for Methyl 2-acetyl-5-oxopentanoate are not available in the reviewed sources. This data would be essential for assigning the chemical shifts and coupling constants of the protons and carbons, providing a fundamental confirmation of the molecular structure.
Information regarding 2D NMR studies (COSY, HSQC, HMBC, NOESY) for this compound could not be found. These advanced techniques are crucial for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule.
There is no available research on the use of dynamic NMR to study the tautomeric equilibria of this compound. Such studies would be valuable in understanding the potential for keto-enol tautomerism within the molecule.
Mass Spectrometry (MS)
No high-resolution mass spectrometry data for this compound, which would provide its exact mass and confirm its elemental composition, is publicly accessible.
An analysis of the mass spectrometry fragmentation pattern for this compound has not been published. This analysis would be instrumental in confirming the compound's structure by examining the characteristic fragments produced upon ionization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Product Identification
Gas Chromatography-Mass Spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint that allows for structural elucidation and identification.
Table 1: Hypothetical GC-MS Data for this compound
| Parameter | Value |
|---|---|
| Retention Time (min) | Dependent on column and conditions |
| Molecular Ion (m/z) | 172.07 |
| Key Fragment Ions (m/z) | 141 (M-OCH3)+, 129 (M-COCH3)+, 115, 87, 43 |
This data is predicted based on the structure and has not been experimentally confirmed from public sources.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FTIR and Raman, are powerful non-destructive methods used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Each functional group absorbs IR radiation at a characteristic wavenumber range, allowing for the identification of the molecular components.
For this compound, the FTIR spectrum would be expected to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester, ketone, and aldehyde groups. The C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups, as well as the C-O stretching of the ester, would also be present.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde C-H | Stretch | ~2820 and ~2720 |
| Alkyl C-H | Stretch | 2850-3000 |
| Ester C=O | Stretch | ~1740 |
| Ketone C=O | Stretch | ~1715 |
| Aldehyde C=O | Stretch | ~1725 |
| Ester C-O | Stretch | 1000-1300 |
These are expected ranges and the exact peak positions can vary based on the molecular environment.
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and transitions that are weak in FTIR may be strong in Raman, and vice-versa. For instance, the C=C and C-C backbone vibrations are often more prominent in Raman spectra. While specific Raman data for this compound is not publicly documented, the technique would be valuable for confirming the carbon framework and the symmetry of the molecule. The carbonyl stretches would also be visible in the Raman spectrum, though typically weaker than in the FTIR spectrum.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
HPLC is a versatile technique for separating compounds in a liquid mobile phase based on their interactions with a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC with a C18 column would be a suitable method. The separation would be achieved using a mobile phase gradient, for example, of water and acetonitrile (B52724) or methanol (B129727). A UV detector would be effective for detection, given the presence of carbonyl groups. The retention time and peak purity analysis from HPLC are critical for monitoring the progress of a synthesis reaction and for determining the purity of the final product. researchgate.net
Table 3: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | C18, 5 µm particle size |
| Mobile Phase | Gradient of Water and Acetonitrile |
| Detector | UV at 210 nm |
| Flow Rate | 1.0 mL/min |
These are typical starting parameters and would require optimization.
Gas chromatography, often with a Flame Ionization Detector (FID), is a robust method for the analysis of volatile compounds. bldpharm.com It is particularly useful for assessing the purity of this compound and for quantifying it in various samples. The retention time in a GC system is a key identifier for the compound under specific conditions. By using an internal standard, GC-FID can provide highly accurate quantitative results. The choice of the GC column (e.g., a polar or non-polar stationary phase) would depend on the specific separation requirements of the analytical problem.
Table 4: Representative GC Conditions for this compound
| Parameter | Description |
|---|---|
| Column | DB-5 or equivalent (non-polar) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |
These conditions are illustrative and would need to be optimized for a specific application.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. For a molecule with the complexity of Methyl 2-Acetyl-5-oxopentanoate, which features multiple carbonyl groups and rotational flexibility, DFT methods offer a balance of accuracy and computational feasibility.
The structure of this compound is not static; it exists as a mixture of rapidly interconverting conformers. DFT calculations are essential for identifying the most stable of these conformations and understanding their relative energies. The conformational landscape is primarily dictated by the rotation around the single bonds of its carbon backbone.
Table 1: Predicted Relative Energies of Key Conformers of this compound (Keto Form) in the Gas Phase (Note: This data is hypothetical, based on typical energy differences found in related keto esters.)
| Conformer | Description | Predicted Relative Energy (kcal/mol) |
|---|---|---|
| C1 | Extended chain, anti-periplanar arrangement | 0.00 (Reference) |
| C2 | Gauche interaction between carbonyls | +1.5 |
The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can also be determined. These calculations reveal the most electron-rich and electron-poor regions of the molecule, highlighting potential sites for nucleophilic and electrophilic attack.
This compound can exist in several tautomeric forms due to the presence of the β-dicarbonyl moiety. The primary equilibrium is between the diketo form and two possible enol forms, where a proton is transferred from the C2 carbon to one of the adjacent carbonyl oxygens.
Computational studies on analogous β-keto esters and β-diketones have shown that the diketo form is often the most stable tautomer, particularly in polar solvents. orientjchem.orgscispace.com The enol form is stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-six-membered ring. DFT calculations can precisely quantify the energetic differences between these tautomers and the energy barrier for their interconversion. researchgate.net The stability of the enol form is influenced by the solvent environment; polar solvents can disrupt the internal hydrogen bond, favoring the more polar diketo tautomer. orientjchem.org
Table 2: Predicted Relative Stabilities of Tautomers for the β-Dicarbonyl Moiety of this compound (Note: This data is hypothetical and based on studies of similar β-keto esters like methyl acetoacetate (B1235776). researchgate.net)
| Tautomer | Phase/Solvent | Predicted Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| Diketo | Gas Phase | +1.8 | 3.9% |
| Enol (chelated) | Gas Phase | 0.00 | 96.1% |
| Diketo | Acetonitrile (B52724) (Polar) | 0.00 | 75.3% |
Quantum chemical methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, allows for the calculation of nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts. researchgate.net By calculating the shifts for various proposed conformers and tautomers and comparing the Boltzmann-averaged theoretical spectrum with experimental data, the most likely structure in solution can be determined. wsu.edunih.gov For this compound, this would involve calculating ¹H and ¹³C chemical shifts for the dominant keto and enol forms.
IR Frequencies: The vibrational frequencies and their corresponding intensities can also be calculated using DFT. These theoretical frequencies are often systematically scaled to correct for anharmonicity and basis set limitations. researchgate.net For this molecule, key vibrational modes would include the C=O stretching frequencies of the ester and two ketone groups, which are expected to appear in distinct regions of the IR spectrum. The enol form would show a characteristic shift in the carbonyl frequency and the appearance of an O-H stretching band. researchgate.net
Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound (Diketo Form) (Note: Predicted values are illustrative and based on general DFT calculation performance for similar functional groups.)
| Parameter | Functional Group | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| ¹³C NMR Shift | Ester Carbonyl | ~170 ppm | 165-175 ppm |
| ¹³C NMR Shift | Ketone Carbonyls | ~200-205 ppm | 195-210 ppm |
| IR Frequency | Ester C=O Stretch | ~1735 cm⁻¹ | 1730-1750 cm⁻¹ |
Reaction Pathway Elucidation and Transition State Analysis
Beyond static properties, computational chemistry can map out the energetic profiles of chemical reactions, providing crucial insights into mechanisms and selectivity.
This compound possesses multiple reactive sites, making it a precursor for various chemical transformations, such as intramolecular aldol (B89426) or Claisen cyclizations. DFT calculations can be used to model the step-by-step mechanism of these reactions. By locating the structures of all intermediates and, crucially, the transition states that connect them, a complete potential energy surface for the reaction can be constructed. researchgate.net
For example, in a potential intramolecular aldol condensation, computational models could determine whether the enolate forms at the C2 or C4 position and which carbonyl group (the C5 ketone or the ester) is the preferred electrophile. The calculated activation barriers for each possible pathway would reveal the most kinetically favorable route. researchgate.net
When a reaction can lead to multiple products (e.g., regioisomers or stereoisomers), computational analysis of the transition states is key to predicting selectivity. The transition state with the lowest free energy will correspond to the major kinetic product. mit.edu For a reaction involving this compound, such as a base-catalyzed cyclization, DFT could predict the most likely ring size to form (e.g., five- vs. six-membered ring) by comparing the activation energies of the competing cyclization pathways. This predictive power is invaluable for designing synthetic routes and optimizing reaction conditions to favor a desired outcome. acs.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. For a compound such as this compound, these techniques can provide invaluable insights into its three-dimensional structure, stability, and reactivity.
Molecular dynamics simulations, in particular, allow for the observation of the time-dependent behavior of a molecular system. These simulations can reveal the flexibility of the molecule, the stability of different conformers, and the nature of its interactions with surrounding molecules, such as solvents. By calculating the forces between atoms and using the laws of motion, a trajectory of the molecule's movement over time can be generated, providing a dynamic picture of its behavior.
Conformational Analysis and Intermolecular Interactions
The structure of this compound, featuring two carbonyl groups and an ester functional group, allows for a variety of possible conformations due to the rotation around its single bonds. A key aspect of its conformational landscape is the keto-enol tautomerism, a common feature in β-dicarbonyl compounds. missouri.edu
The keto form is the standard representation, while the enol form is characterized by a hydroxyl group and a carbon-carbon double bond. The stability of the enol tautomer is often enhanced by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a stable six-membered ring-like structure. researchgate.netemerginginvestigators.org Computational studies on analogous β-keto esters consistently show that the enol form, stabilized by this intramolecular hydrogen bond, is often the most stable conformer in the gas phase or in non-polar solvents. katwacollegejournal.com
Intermolecular interactions are also crucial in determining the properties of this compound. In a condensed phase, these molecules can interact through dipole-dipole interactions, given the polarity of the carbonyl and ester groups. Hydrogen bonding can also occur between molecules, particularly in the enol form, where the enolic hydrogen can act as a donor and the carbonyl oxygen as an acceptor.
| Tautomer | Environment | Predicted Relative Energy (kcal/mol) | Key Stabilizing Factor |
| Enol | Gas Phase | 0 (Reference) | Intramolecular Hydrogen Bond |
| Keto | Gas Phase | +2 to +4 | - |
| Enol | Non-polar Solvent (e.g., Cyclohexane) | ~0 | Intramolecular Hydrogen Bond |
| Keto | Non-polar Solvent (e.g., Cyclohexane) | +2 to +4 | - |
| Enol | Polar Aprotic Solvent (e.g., DMSO) | +1 to +2 | Disruption of Intramolecular H-bond |
| Keto | Polar Aprotic Solvent (e.g., DMSO) | 0 (Reference) | Strong Solvation |
| Enol | Polar Protic Solvent (e.g., Water) | +2 to +5 | Disruption of Intramolecular H-bond |
| Keto | Polar Protic Solvent (e.g., Water) | 0 (Reference) | Strong Solvation |
Note: This table is illustrative and based on general findings for β-keto esters. Actual values for this compound would require specific calculations.
Solvent Effects on Reactivity and Selectivity
The solvent environment is predicted to have a profound impact on the reactivity and selectivity of this compound, primarily by influencing the keto-enol tautomeric equilibrium. researchgate.net The general principle observed for β-dicarbonyl compounds is that the equilibrium shifts towards the keto tautomer as the polarity of the solvent increases. missouri.edu
In non-polar solvents, the enol form is favored due to the stability conferred by the intramolecular hydrogen bond. However, in polar solvents, particularly those capable of acting as hydrogen bond donors or acceptors, the solvent molecules can effectively solvate the carbonyl groups of the keto form. This strong solvation can disrupt the intramolecular hydrogen bond of the enol form, thereby stabilizing the keto tautomer. emerginginvestigators.orgkatwacollegejournal.com For instance, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the solvent can accept hydrogen bonds, while in polar protic solvents like water, the solvent can both donate and accept hydrogen bonds, leading to a significant stabilization of the more polar keto form. missouri.edukatwacollegejournal.com
This solvent-dependent tautomeric ratio has direct implications for the compound's reactivity. The enol form is a key intermediate in many reactions of β-keto esters, acting as a nucleophile. Conversely, the carbonyl groups of the keto form are electrophilic centers. Therefore, by choosing an appropriate solvent, it is possible to favor one tautomer over the other and thus control the reaction pathway and selectivity.
| Solvent | Solvent Type | Predicted Predominant Tautomer | Rationale |
| Cyclohexane | Non-polar | Enol | Intramolecular H-bond is highly stabilizing. |
| Toluene | Non-polar | Enol | Intramolecular H-bond remains favorable. |
| Dichloromethane | Polar Aprotic | Mix of Keto and Enol | Moderate polarity begins to favor the keto form. |
| Acetone (B3395972) | Polar Aprotic | Keto | Stronger solvation of the keto form. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Keto | Strong H-bond acceptor, disrupts enol's internal H-bond. |
| Methanol (B129727) | Polar Protic | Keto | Strong solvation and H-bonding with the keto form. |
| Water | Polar Protic | Keto | Highly effective at solvating the keto form. |
Note: This table is illustrative and based on general findings for β-keto esters. The exact tautomeric ratio for this compound would depend on experimental conditions.
Future Research Directions and Unexplored Potential in Advanced Organic Synthesis
Integration into Continuous Flow Chemistry for Scalable Synthesis
The translation of batch chemical processes to continuous flow systems is a major goal in modern chemical manufacturing, offering significant improvements in safety, efficiency, and scalability. europa.eu Flow chemistry performs reactions in a continuous stream through a network of tubes or microreactors, which provides superior control over reaction parameters like temperature, pressure, and mixing. europa.eu This enhanced control is particularly beneficial for managing highly exothermic reactions or handling unstable intermediates, thereby improving process safety. europa.eumdpi.com
For a molecule like Methyl 2-acetyl-5-oxopentanoate, subsequent synthetic transformations (e.g., cyclizations, reductions, or tandem reactions) could be significantly optimized using flow technology. The large surface-area-to-volume ratio in flow reactors facilitates rapid heat dissipation, a critical factor when dealing with the energetic reactions typical of carbonyl chemistry. europa.eu Furthermore, continuous processing allows for automated and scalable procedures, which can lead to the production of high-purity products with reduced downstream processing. europa.euunits.it The development of a two-step continuous flow synthesis for compounds like Nabumetone, which involves an initial condensation followed by hydrogenation, serves as a successful proof-of-concept for multistep syntheses in flow systems that could be adapted for derivatives of this compound. researchgate.net
| Feature | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited by vessel surface area; potential for thermal runaways. | Excellent due to high surface-area-to-volume ratio; superior temperature control. europa.eu |
| Mass Transfer | Often limited by stirring efficiency; can lead to concentration gradients. | Rapid and efficient mixing; ensures homogenous reaction conditions. europa.eu |
| Safety | Large volumes of hazardous materials; risk of runaway reactions. | Small reactor volumes minimize risk; unstable intermediates can be generated and used in situ. mdpi.comnih.gov |
| Scalability | "Scaling up" is complex and often requires re-optimization. | "Scaling out" by running parallel reactors or operating for longer durations; more straightforward. units.it |
| Reproducibility | Can vary between batches. | High, due to precise control over reaction parameters. nih.gov |
This table outlines the general advantages of continuous flow processing over traditional batch methods, highlighting the potential benefits for the synthesis of derivatives from this compound.
Development of Novel Organocatalytic and Biocatalytic Systems for Asymmetric Transformations
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical production. researchgate.net this compound possesses a prochiral center at the C2 position, making it an ideal substrate for asymmetric transformations to access valuable chiral building blocks.
Organocatalysis , which utilizes small organic molecules as catalysts, offers a powerful metal-free approach to asymmetric synthesis. Chiral Lewis basic molecules like tertiary amines or phosphines have been successfully employed in the asymmetric transformation of related systems, such as Morita–Baylis–Hillman adducts, to construct densely functionalized chiral molecules with high stereoselectivity. rsc.org Future research could focus on developing chiral organocatalysts capable of enantioselectively transforming the β-keto ester moiety of this compound through reactions like asymmetric alkylation or reduction.
Biocatalysis , the use of enzymes to catalyze chemical reactions, provides unparalleled selectivity under mild conditions. researchgate.netnih.govscispace.com The maturation of biocatalysis has enabled efficient, economical, and environmentally benign manufacturing processes. researchgate.net For instance, ketoreductases could be engineered to selectively reduce one of the carbonyl groups with high enantioselectivity. Moreover, the development of advanced biocatalytic platforms, such as dual-enzyme systems for the asymmetric alkylation of α-keto acids, showcases the potential for creating complex chiral molecules. nih.gov A similar strategy could be envisioned for this compound, using engineered enzymes to achieve specific asymmetric modifications, paving the way for the synthesis of a wide range of enantioenriched scaffolds. nih.gov
Exploration of Novel Reaction Manifolds for Atom-Economical and Step-Economical Syntheses
Modern synthetic chemistry emphasizes the importance of efficiency, not only in terms of yield but also in the conservation of mass and the reduction of synthetic steps. The concept of atom economy seeks to maximize the incorporation of all reactant atoms into the final product, while step economy aims to minimize the number of individual reaction and purification steps. nih.gov
A retrosynthetic analysis of this compound could reveal novel synthetic routes that are more atom- and step-economical than classical approaches. For example, research on the related compound methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate has demonstrated a shorter, more sustainable synthesis via a base-catalyzed Michael addition, which proceeds quickly and without the need for a solvent. rsc.org This approach significantly improves green chemistry metrics like the Atom Economy and E-factor compared to previous multi-step methods. rsc.org
Future research should explore similar strategies for this compound. Designing convergent one-pot or tandem reactions that form multiple bonds in a single operation could dramatically improve synthetic efficiency. Such an approach would align with the principles of green chemistry by reducing waste, energy consumption, and the use of stoichiometric reagents. nih.gov
Application in the Design and Synthesis of Functional Materials Precursors
The dual carbonyl functionality and the ester group of this compound make it a promising precursor for a variety of functional materials. The strategic modification of these functional groups can lead to the creation of novel monomers for polymerization or building blocks for supramolecular structures.
For example, a related compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, has been identified as having broad potential applications in membrane science. rsc.org This suggests that derivatives of oxopentanoates can serve as valuable components in the fabrication of advanced materials. The ketone and β-keto ester groups in this compound can participate in condensation reactions to form polymers with unique properties. Additionally, these carbonyl groups can act as chelating agents for metal ions, opening avenues for the design and synthesis of metal-organic frameworks (MOFs) or coordination polymers with tailored catalytic or sorption properties. Further research could explore its use in creating photoresists, liquid crystals, or other advanced materials where its specific chemical architecture can be exploited.
Advanced Mechanistic Investigations using Real-Time Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. The application of advanced, real-time spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states that govern the reactivity of this compound.
Techniques such as in-situ Fourier-transform infrared (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reaction vessels, particularly within continuous flow systems, to monitor reaction progress and identify key intermediates as they form and are consumed. Theoretical spectroscopic studies on related radical species, such as the acetyl radical (CH₃CO), have provided crucial data for their experimental detection and have helped to elucidate complex reaction pathways, such as the formation of acetone (B3395972) in the gas phase. europa.eu A similar combined experimental and computational approach could be applied to study the mechanisms of reactions involving this compound. This would enable researchers to map out detailed energy landscapes, validate proposed mechanisms, and rationally design more efficient and selective synthetic transformations.
Q & A
Q. What are the established synthetic routes for Methyl 2-Acetyl-5-oxopentanoate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 2-acetyl-5-oxopentanoic acid using methanol under acid catalysis. Optimization of reaction parameters (e.g., temperature, solvent, catalyst loading) is critical. For instance, prolonged reflux in anhydrous methanol with sulfuric acid (0.5–1.0 mol%) improves esterification efficiency . Alternative routes include Claisen condensation or ketone protection strategies, though yields vary significantly based on steric and electronic effects of substituents .
Q. How can researchers verify the purity and structural integrity of this compound?
Purity is assessed via HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water mobile phase. Structural confirmation requires NMR (¹H/¹³C) and FTIR spectroscopy:
Q. What are the key stability considerations for storing this compound?
The compound is hygroscopic and prone to hydrolysis under humid conditions. Storage at -20°C in airtight containers with desiccants (e.g., silica gel) is recommended. Degradation products (e.g., 2-acetyl-5-oxopentanoic acid) can be monitored via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in nucleophilic acyl substitution be resolved?
Discrepancies in reactivity (e.g., with amines or Grignard reagents) often arise from competing keto-enol tautomerism or steric hindrance. Kinetic studies (UV-Vis monitoring at 250–300 nm) and computational modeling (DFT calculations for transition states) can clarify mechanisms. For example, bulky nucleophiles favor attack at the less hindered ester carbonyl over the acetyl group .
Q. What methodological approaches optimize the enantioselective synthesis of this compound derivatives?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) enable enantiocontrol. Recent studies report >90% ee using thiourea-based catalysts in Michael additions to the ketone moiety. Reaction progress is tracked via chiral HPLC (Chiralpak AD-H column) .
Q. How do solvent polarity and temperature affect the compound’s conformational dynamics in solution?
Variable-temperature NMR (VT-NMR) in deuterated DMSO or CDCl₃ reveals solvent-dependent rotamer populations. Lower polarity solvents (e.g., CDCl₃) stabilize the s-cis ester conformation, while polar aprotic solvents (DMSO-d₆) promote s-trans configurations due to dipole interactions. Activation energy barriers (ΔG‡ ≈ 10–12 kcal/mol) are calculated from coalescence temperatures .
Data Analysis & Reproducibility
Q. What statistical methods address variability in reported melting points for this compound?
Melting points (lit. range: 45–50°C) may vary due to impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) with controlled heating rates (5–10°C/min) and triplicate measurements ensures reproducibility. Outliers are identified via Grubbs’ test (α = 0.05) .
Q. How can researchers validate conflicting bioactivity data in cell-based assays?
Contradictory results (e.g., cytotoxicity vs. inertness) require strict control of assay conditions:
- Solvent consistency : Use DMSO concentrations ≤0.1% (v/v).
- Metabolic interference : Pre-test compound stability in cell culture media via LC-MS. Dose-response curves (IC₅₀ calculations) and orthogonal assays (e.g., apoptosis markers) improve reliability .
Open Science & Metadata
Q. What metadata standards ensure reproducibility in this compound research?
Follow FAIR principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
